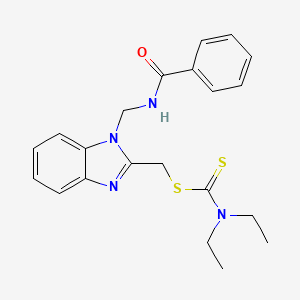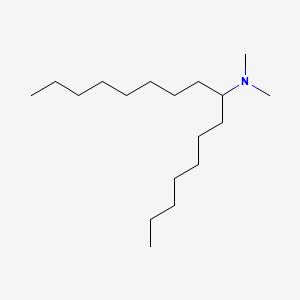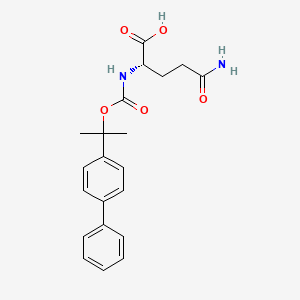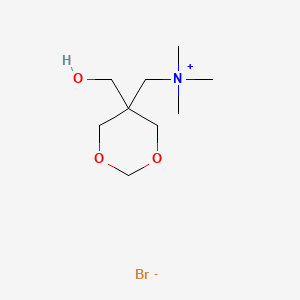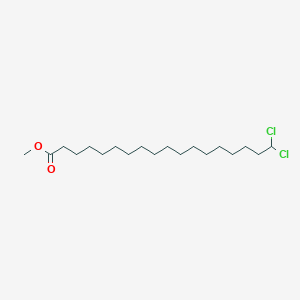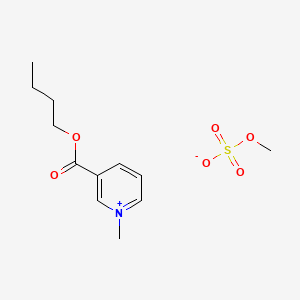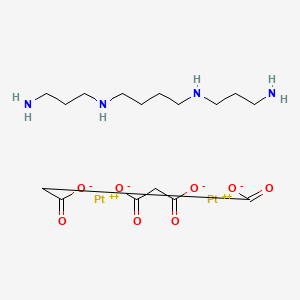
N,N'-bis(3-aminopropyl)butane-1,4-diamine;platinum(2+);propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-bis(3-aminopropyl)butane-1,4-diamine;platinum(2+);propanedioate is a complex compound that combines a polyamine with a platinum center and a propanedioate ligand
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(3-aminopropyl)butane-1,4-diamine;platinum(2+);propanedioate typically involves the following steps:
Preparation of N,N’-bis(3-aminopropyl)butane-1,4-diamine: This can be synthesized by reacting 1,4-butanediamine with 3-aminopropylamine under controlled conditions.
Complexation with Platinum: The polyamine is then reacted with a platinum(2+) salt, such as platinum(II) chloride, in the presence of a suitable solvent like water or ethanol.
Addition of Propanedioate: Finally, the propanedioate ligand is introduced to the reaction mixture, forming the desired complex.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(3-aminopropyl)butane-1,4-diamine;platinum(2+);propanedioate can undergo various chemical reactions, including:
Oxidation: The platinum center can be oxidized under certain conditions.
Reduction: The compound can be reduced, particularly the platinum center, using reducing agents like sodium borohydride.
Substitution: Ligands around the platinum center can be substituted with other ligands, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various ligands such as phosphines or amines can be used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a higher oxidation state of the platinum complex, while substitution reactions could result in different ligand configurations.
Scientific Research Applications
N,N’-bis(3-aminopropyl)butane-1,4-diamine;platinum(2+);propanedioate has several scientific research applications:
Medicinal Chemistry: It can be used in the development of platinum-based drugs, which are known for their anticancer properties.
Materials Science: The compound can be used in the synthesis of advanced materials with unique properties, such as catalytic activity or electronic characteristics.
Biological Studies: It can be used to study the interactions between metal complexes and biological molecules, providing insights into metalloprotein functions.
Mechanism of Action
The mechanism of action of N,N’-bis(3-aminopropyl)butane-1,4-diamine;platinum(2+);propanedioate involves its interaction with biological molecules. The platinum center can form coordination bonds with nucleophilic sites on proteins and DNA, potentially disrupting their function. This is particularly relevant in the context of anticancer activity, where the compound can interfere with DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug.
Carboplatin: Another platinum-based drug with a different ligand structure.
Oxaliplatin: A third-generation platinum drug used in chemotherapy.
Uniqueness
N,N’-bis(3-aminopropyl)butane-1,4-diamine;platinum(2+);propanedioate is unique due to its specific combination of ligands, which can influence its reactivity and interactions with biological molecules. This uniqueness can potentially lead to different therapeutic effects and applications compared to other platinum-based compounds.
Properties
CAS No. |
187224-64-2 |
|---|---|
Molecular Formula |
C16H30N4O8Pt2 |
Molecular Weight |
796.6 g/mol |
IUPAC Name |
N,N'-bis(3-aminopropyl)butane-1,4-diamine;platinum(2+);propanedioate |
InChI |
InChI=1S/C10H26N4.2C3H4O4.2Pt/c11-5-3-9-13-7-1-2-8-14-10-4-6-12;2*4-2(5)1-3(6)7;;/h13-14H,1-12H2;2*1H2,(H,4,5)(H,6,7);;/q;;;2*+2/p-4 |
InChI Key |
LLUAUFVLLXPPBZ-UHFFFAOYSA-J |
Canonical SMILES |
C(CCNCCCN)CNCCCN.C(C(=O)[O-])C(=O)[O-].C(C(=O)[O-])C(=O)[O-].[Pt+2].[Pt+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


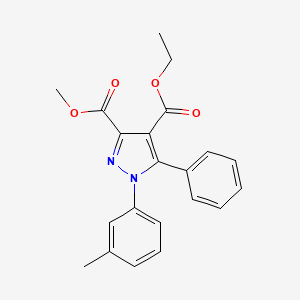
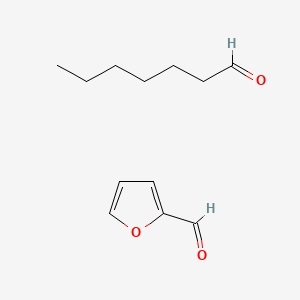

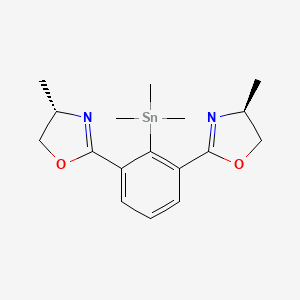
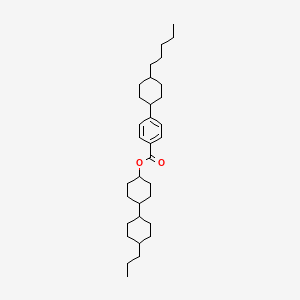

![2-Naphthalenesulfonic acid, 6-(acetylmethylamino)-4-hydroxy-3-[(3-phosphonophenyl)azo]-, monosodium salt](/img/structure/B13785217.png)
